2-(4-Methylphenyl)oxirane
Overview
Description
2-(4-Methylphenyl)oxirane is a chemical compound with the CAS Number: 13107-39-6 . It has a molecular weight of 134.18 and a molecular formula of C9H10O .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, attached to a 4-methylphenyl group . The molecule has one defined stereocenter .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a flash point of 80.7±14.9 °C .Scientific Research Applications
Stereoselective Oxirane Formation : The compound has been used in the stereoselective formation of oxiranes by reacting diazomethane with specific ketones. This process yields fluorinated compounds useful in chiral chemistry and synthesis (Arnone et al., 1995), (Bravo et al., 1994).
Chiral Resolution Reagent : It serves as a chiral resolution reagent, specifically useful in determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This application is important in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005), (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons : This compound is used in the synthesis of fluorinated chirons. It involves reactions on the chiral auxiliary and the opening of the oxirane ring with various nucleophiles. These compounds have potential applications in organic and medicinal chemistry (Arnone et al., 1995), (Arnone et al., 1992).
Antimicrobial and Insect Antifeedant Potency : Certain oxirane compounds, including 2-(4-Methylphenyl)oxirane derivatives, have been studied for their antimicrobial properties and insect antifeedant potential. This application is significant in developing new compounds for pest control and microbial inhibition (Thirunarayanan & Vanangamudi, 2016).
Synthesis of Phenylalkyloxirane Derivatives : It has been used in synthesizing phenylalkyloxirane derivatives, which exhibit significant blood glucose-lowering activities. This research is particularly relevant in the field of diabetes treatment and blood glucose management (Eistetter & Wolf, 1982).
Catalytic Hydrogenation Studies : Studies on catalytic hydrogenation of oxirane and its methyl derivative have been conducted. These studies help in understanding the chemical properties and reactions of compounds like this compound (Kuevi et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-(4-methylphenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJAMQTRGCJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927062 | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13107-39-6 | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13107-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Vinyltoluene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHYLPHENYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IB73R5C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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